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Compound of Interest

3,3"-Dichloro-5-
Compound Name:

fluorobenzophenone
CAS No.: 844884-96-4
Cat. No.: B1302690

Get Quote

\ J

CAS Number: 844884-96-4

Executive Summary

3,3'-Dichloro-5-fluorobenzophenone is a di-halogenated, asymmetric benzophenone
derivative. Its structural significance lies in the strategic placement of chlorine and fluorine
atoms, which modulate the metabolic stability and lipophilicity of the diaryl scaffold. In drug
discovery, this compound serves as a critical intermediate for synthesizing kinase inhibitors and
receptor modulators where the "magic methyl" effect is replaced by the "magic chloro” effect to
enhance potency and half-life.

Chemical Profile & Identification

The following data establishes the identity and physicochemical baseline for the compound.
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Property Specification

CAS Number 844884-96-4
3-chloro-5-fluorophenyl)-(3-

IUPAC Name ( phenyD-
chlorophenyl)methanone

Molecular Formula C13HoCI2FO

Molecular Weight 269.1 g/mol

Appearance Off-white to pale yellow crystalline solid

N Soluble in DCM, Chloroform, DMSO:; Insoluble

Solubility )
in water

SMILES Fclcc(Clyce(C(=0)c2ccec(Cl)c2)cl

MDL Number MFCD06201488

Synthetic Methodologies

For high-purity applications (drug development), the Grignard Addition to Nitrile is the preferred
route over Friedel-Crafts acylation. The Friedel-Crafts route often yields difficult-to-separate
regioisomers (ortho/para mixtures), whereas the nitrile route guarantees the meta-meta
substitution pattern.

Protocol A: Grighard Addition (High Specificity)

This method utilizes the reaction between a Grignard reagent and a benzonitrile derivative to
form a ketimine intermediate, which is subsequently hydrolyzed to the ketone.

Reagents:

Substrate: 3-Chloro-5-fluorobenzonitrile

Reagent: (3-Chlorophenyl)magnesium bromide (1.0 M in THF)

Solvent: Anhydrous Tetrahydrofuran (THF)

Quench: 1N HCI
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Step-by-Step Workflow:
 Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
e Charge: Add 3-Chloro-5-fluorobenzonitrile (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.

» Addition: Dropwise add (3-Chlorophenyl)magnesium bromide (1.2 eq) over 30 minutes.
Note: Exothermic reaction; maintain internal temp < 5°C.

o Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by
TLC/LC-MS for disappearance of nitrile.

» Hydrolysis (Critical): Cool back to 0°C. Slowly add 1N HCI (excess) to hydrolyze the
intermediate imine salt. Stir vigorously for 2 hours.

o Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SOa, and
concentrate.

 Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography
(SiO2, 0-10% EtOAc in Hexanes).

Protocol B: Friedel-Crafts Acylation (Industrial Scale)

Note: This route is less specific and requires rigorous purification. Reaction: 3-Chloro-5-
fluorobenzoyl chloride + Chlorobenzene + AICls. Drawback: Direct acylation of chlorobenzene
typically directs para (4-position), making the synthesis of the 3'-chloro (meta) isomer difficult
via this route without using a pre-functionalized 3-chlorobenzene derivative (e.g., 1-bromo-3-
chlorobenzene) in a lithiation sequence. Therefore, Protocol A is strongly recommended for this
specific isomer.

Synthetic Pathway Visualization

The following diagram illustrates the logic flow for the Grignard synthesis, highlighting the
critical hydrolysis step.
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Caption: Figure 1. Regioselective synthesis of 3,3'-Dichloro-5-fluorobenzophenone via
Grignard addition to nitrile, avoiding regioisomer contamination.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" modifier.[1] The specific substitution pattern
offers three distinct advantages in Medicinal Chemistry:

o Metabolic Blocking: The chlorine atoms at the meta positions (3, 3') block the primary sites of
CYP450-mediated oxidation, significantly extending the metabolic half-life (

) compared to unsubstituted benzophenones.

 Lipophilicity Modulation: The fluorine atom at position 5 exerts a strong electron-withdrawing
effect (

) while increasing lipophilicity (
), improving membrane permeability without adding excessive steric bulk.

e Halogen Bonding: The chlorine atoms can patrticipate in halogen bonding with carbonyl
backbone residues in protein binding pockets, potentially increasing potency (ICso).

Target Classes:

e p38 MAP Kinase Inhibitors: Diaryl ketone scaffolds are common in Type |l kinase inhibitors.
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» Anti-inflammatory Agents: Precursor to diaryl-pyridine or diaryl-imidazole derivatives.

Analytical Characterization

Researchers should verify the synthesized compound using the following predicted spectral

signatures.

Technique

Expected Signal Characteristics

H NMR (400 MHz, CDClIs)

Aromatic region (& 7.2 — 7.8 ppm). Look for

complex splitting patterns due to F-H coupling (

Hz). The protons ortho to Fluorine will appear as

doublets of doublets.

13C NMR

Carbonyl peak at ~192 ppm. C-F carbon will

appear as a doublet (

Hz) around 160-164 ppm.

LC-MS (ESI+)

[M+H]* peak at 269/271/273 (characteristic Cl2

isotope pattern: 9:6:1 intensity ratio).

IR Spectroscopy

Strong C=0 stretch at ~1660 cm~*. C-F stretch
at ~1200-1250 cm~1.

Safety & Handling

+ Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

o Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

hydrolysis or oxidation over long periods.

o Spill Response: Adsorb with sand or vermiculite. Do not flush into surface water;

halogenated compounds are persistent environmental pollutants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemrxiv.org [chemrxiv.org]

e To cite this document: BenchChem. [Technical Guide: 3,3'-Dichloro-5-fluorobenzophenone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1302690/docs#technical-guide-3-3-dichloro-5-
fluorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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